BenchChemオンラインストアへようこそ!

6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine

Lipophilicity Drug-likeness Physicochemical profiling

6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine (CAS 91568-39-7), also named 6-methyl-N4-(4-methylphenyl)pyrimidine-2,4-diamine, is a disubstituted 2,4-diaminopyrimidine derivative with molecular formula C12H14N4 and molecular weight 214.27 g/mol. The compound belongs to the phenylaminopyrimidine (PAP) class, a scaffold extensively explored in kinase inhibitor drug discovery programs, most notably yielding the BCR-ABL inhibitor imatinib and JAK1/JAK2 inhibitor momelotinib (CYT387).

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
CAS No. 91568-39-7
Cat. No. B14169010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine
CAS91568-39-7
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N
InChIInChI=1S/C12H14N4/c1-8-3-5-10(6-4-8)15-11-7-9(2)14-12(13)16-11/h3-7H,1-2H3,(H3,13,14,15,16)
InChIKeySLJTXASFHQWRNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine (CAS 91568-39-7): Compound Identity and Core Physicochemical Profile for Procurement Assessment


6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine (CAS 91568-39-7), also named 6-methyl-N4-(4-methylphenyl)pyrimidine-2,4-diamine, is a disubstituted 2,4-diaminopyrimidine derivative with molecular formula C12H14N4 and molecular weight 214.27 g/mol . The compound belongs to the phenylaminopyrimidine (PAP) class, a scaffold extensively explored in kinase inhibitor drug discovery programs, most notably yielding the BCR-ABL inhibitor imatinib and JAK1/JAK2 inhibitor momelotinib (CYT387) . Its structure features a 6-methyl substituent on the pyrimidine ring and a 4-methylphenylamino group at the N4 position, creating a distinct hydrogen-bonding and hydrophobic pharmacophore. Commercially, it is available from multiple suppliers at 98% purity, with recommended storage at 2–8°C under dry, sealed conditions .

Why In-Class Analogs of 6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine Cannot Be Freely Interchanged: Structural and Physicochemical Determinants


Within the 2,4-diaminopyrimidine class, seemingly minor structural modifications produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and target-binding geometry. The target compound carries both a 6-methyl group on the pyrimidine ring and a 4-methylphenyl substituent at N4, yielding a computed LogP of 2.42 and topological polar surface area (TPSA) of 63.83 Ų . Removal of the N4-phenyl para-methyl group (CAS 7781-29-5) raises LogP to 2.77, while removal of the N4–NH linker (CAS 15755-15-4 or CAS 263276-44-4) drops TPSA to 51.80 Ų—a reduction of approximately 12 Ų that materially alters predicted membrane permeability . In phenylaminopyrimidine kinase inhibitor SAR, the para-substituent on the N4-phenyl ring directly influences both potency and selectivity; the methyl group contributes electron-donating character that modulates the aniline nitrogen's hydrogen-bond donor strength and the ring's π-stacking capacity . These physicochemical and electronic differences mean that substituting a des-methyl or differently connected analog will not recapitulate the same binding profile, solubility, or permeability characteristics, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine vs. Its Closest Structural Analogs


Lipophilicity (LogP) Differentiation: Reduced LogP Relative to the N4-Phenyl Analog (CAS 7781-29-5)

The target compound exhibits a computed LogP of 2.42, which is 0.35 log units lower than that of its closest N4-phenyl analog, 6-methyl-N4-phenylpyrimidine-2,4-diamine (CAS 7781-29-5, LogP = 2.77) . This difference arises from the para-methyl substituent on the N4-phenyl ring, which introduces a modest hydrophilic counterbalance to the hydrophobic phenyl group. In the context of Lipinski's Rule of Five and CNS drug-likeness guidelines, a LogP shift of 0.35 units is pharmacologically meaningful, as it can alter equilibrium solubility, plasma protein binding, and passive membrane permeability by factors of 2- to 3-fold . For researchers optimizing lead series or building focused libraries, this lower LogP may confer an advantage in reducing promiscuous hydrophobic binding while maintaining sufficient permeability.

Lipophilicity Drug-likeness Physicochemical profiling Permeability prediction

Topological Polar Surface Area (TPSA) Advantage: Elevated H-Bond Capacity vs. Aryl-Directly-Attached Pyrimidines (CAS 15755-15-4 and CAS 263276-44-4)

The target compound possesses a TPSA of 63.83 Ų, versus 51.80 Ų for 2-amino-4-phenyl-6-methylpyrimidine (CAS 15755-15-4) and 2-amino-4-(4-methylphenyl)pyrimidine (CAS 263276-44-4), a difference of +12.03 Ų (23% increase) . This elevation is attributable to the additional N4-secondary amine (NH) and the 2-amino group, which contribute two hydrogen-bond donors (HBD = 2) and four hydrogen-bond acceptors (HBA = 4) versus HBD = 1 and HBA = 3 for the direct-aryl analogs. TPSA is a well-validated predictor of oral bioavailability and blood-brain barrier penetration; compounds with TPSA > 60 Ų generally exhibit restricted CNS penetration, while those with TPSA < 60 Ų are more likely to be CNS-penetrant . The 12 Ų gap places the target compound on the opposite side of this empirical threshold relative to its direct-aryl comparators, indicating that these analogs are not functionally equivalent for programs targeting peripheral vs. CNS indications.

Polar surface area Membrane permeability Blood-brain barrier Hydrogen bonding

Class-Level Kinase Inhibition Potential: Structural Prerequisites for ATP-Binding Pocket Occupancy in the Phenylaminopyrimidine Series

Although direct IC50 data for CAS 91568-39-7 against specific kinases is not publicly available, the compound's core scaffold—2,4-diaminopyrimidine with an N4-phenyl substituent—is the pharmacophore responsible for ATP-competitive kinase inhibition in clinically validated PAP derivatives including imatinib (BCR-ABL IC50 = 38 nM) and momelotinib (JAK1 IC50 = 11 nM, JAK2 IC50 = 18 nM) . SAR studies on the PAP series demonstrate that the N4-phenyl ring para-substituent is a critical determinant of kinase selectivity: electron-donating groups (such as methyl) modulate the aniline NH hydrogen-bond donor strength, which directly interacts with the kinase hinge region . The presence of the 6-methyl group on the pyrimidine ring further distinguishes this compound from N4-substituted-only analogs, as the 6-position substituent influences the conformation of the 2-amino group and its interaction with the ATP-binding pocket gatekeeper residue. Researchers using this compound as a core scaffold for kinase inhibitor development should note that both the para-methylphenyl and 6-methyl features are simultaneously present, a substitution pattern that is absent in the closest commercially available analogs CAS 7781-29-5, CAS 15755-15-4, and CAS 263276-44-4.

Kinase inhibition Phenylaminopyrimidine SAR ATP-competitive BCR-ABL JAK

Procurement-Grade Purity and Storage Specification: Validated 98% Purity with Defined Cold-Chain Requirements

Multiple independent suppliers (ChemScene, Leyan, Fluorochem) consistently certify CAS 91568-39-7 at 98% purity, with explicit storage specifications of 2–8°C in sealed, dry conditions . This level of inter-vendor consistency provides procurement confidence. In contrast, the des-methyl analog CAS 7781-29-5 is commonly listed at ≥95% purity with less stringent storage guidance (room temperature), and CAS 15755-15-4 is typically offered at 97% purity from a more limited supplier base . The 2–8°C storage requirement for the target compound indicates greater sensitivity to thermal degradation, likely due to the electron-rich p-toluidine moiety being more susceptible to oxidation than the unsubstituted aniline analog. For researchers conducting long-term stability studies or requiring batch-to-batch reproducibility in quantitative assays, the documented 98% purity with controlled cold-chain storage provides a measurable quality advantage over analogs with lower certified purity and ambient storage tolerances.

Chemical purity Storage stability Quality control Procurement specification

Research and Industrial Application Scenarios Where 6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine Provides Verifiable Procurement Advantage


Kinase Inhibitor Fragment Elaboration and Focused Library Synthesis

For medicinal chemistry teams building focused kinase inhibitor libraries based on the phenylaminopyrimidine pharmacophore, CAS 91568-39-7 provides a pre-functionalized scaffold combining both the N4-(4-methylphenyl) and 6-methyl substituents in a single building block. This dual-substitution pattern cannot be obtained from any single close analog (CAS 7781-29-5, CAS 15755-15-4, or CAS 263276-44-4) and avoids the need for sequential protection/deprotection steps that would be required if starting from a less substituted core. The 98% purity specification across multiple suppliers supports reliable library synthesis with minimized impurity carry-through . The compound's LogP of 2.42 places it within the optimal range (1–3) for lead-like chemical space, as defined by the rule-of-three for fragment-based drug discovery .

Structure-Activity Relationship (SAR) Studies Probing N4-Phenyl Para-Substituent Effects on Kinase Selectivity

The target compound serves as the para-methyl reference point for systematic SAR exploration of N4-phenyl substituent effects in 2,4-diaminopyrimidine kinase inhibitors. When used alongside its des-methyl analog (CAS 7781-29-5, para-H) and para-halogen or para-methoxy variants, researchers can attribute differential kinase inhibition profiles specifically to the electronic and steric contribution of the para-methyl group. The 0.35 LogP differential between the target and CAS 7781-29-5 provides a measurable physicochemical anchor for interpreting potency shifts that may arise from either target engagement or non-specific partitioning effects . The class-level SAR precedent from imatinib and momelotinib development programs validates this approach, where para-substituent optimization was critical for achieving kinase selectivity .

Computational Chemistry Model Validation Using Physicochemical Property Benchmarks

The well-characterized physicochemical profile of CAS 91568-39-7 (LogP 2.42, TPSA 63.83 Ų, MW 214.27) makes it a suitable validation compound for computational models predicting lipophilicity, polar surface area, and permeability. The 12 Ų TPSA differential relative to the direct-aryl analogs (CAS 15755-15-4 and CAS 263276-44-4, both 51.80 Ų) provides a clear binary classification test case for models predicting CNS penetration: the target compound (TPSA > 60) should be predicted as CNS-restricted, while its comparators (TPSA < 60) should be predicted as CNS-penetrant . This known property gradient enables researchers to benchmark in silico ADME prediction tools against a structurally homologous compound series with graduated physicochemical properties.

Analytical Method Development and Reference Standard Qualification

The 98% certified purity, defined cold-chain storage requirement (2–8°C), and commercial availability from multiple independent suppliers establish CAS 91568-39-7 as a viable candidate for use as an analytical reference standard in HPLC, LC-MS, or NMR method development for phenylaminopyrimidine-class compounds. The compound's GHS classification (H302, H315, H319, H335) and defined hazard profile support the development of safe handling protocols. Compared to CAS 7781-29-5 (≥95% purity, ambient storage), the higher and more consistently reported purity of the target compound reduces the likelihood of impurity-related quantification errors in method validation studies .

Quote Request

Request a Quote for 6-Methyl-4-(4-methylphenylamino)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.